molecular formula C8H7BrClNO2 B2461220 Methyl 3-(bromomethyl)-2-chloroisonicotinate CAS No. 1260670-20-9

Methyl 3-(bromomethyl)-2-chloroisonicotinate

Cat. No.: B2461220
CAS No.: 1260670-20-9
M. Wt: 264.5
InChI Key: IYMDWPOHHSIKCS-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-2-chloroisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a bromomethyl group and a chlorine atom attached to the isonicotinic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-2-chloroisonicotinate typically involves multiple steps. One common method includes the bromination of methyl 2-chloroisonicotinate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-2-chloroisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions could produce various biaryl compounds.

Scientific Research Applications

Methyl 3-(bromomethyl)-2-chloroisonicotinate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(bromomethyl)benzoate
  • Methyl 4-(bromomethyl)-3-methoxybenzoate
  • Methyl 3-(bromomethyl)but-3-enoate

Uniqueness

Methyl 3-(bromomethyl)-2-chloroisonicotinate is unique due to the presence of both a bromomethyl group and a chlorine atom on the isonicotinate framework.

Properties

IUPAC Name

methyl 3-(bromomethyl)-2-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-3-11-7(10)6(5)4-9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMDWPOHHSIKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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